molecular formula C9H18 B1328771 1-Ethyl-4-methylcyclohexane CAS No. 3728-56-1

1-Ethyl-4-methylcyclohexane

Cat. No.: B1328771
CAS No.: 3728-56-1
M. Wt: 126.24 g/mol
InChI Key: CYISMTMRBPPERU-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where an ethyl group and a methyl group are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively. This compound exists in both cis- and trans- isomeric forms, which differ in the spatial arrangement of the substituents around the cyclohexane ring.

Mechanism of Action

Target of Action

1-Ethyl-4-methylcyclohexane is a chemical compound that primarily targets the cyclohexane ring in organic chemistry . The cyclohexane ring is a crucial component in many biochemical processes, and the addition of ethyl and methyl groups can significantly alter these processes .

Mode of Action

The mode of action of this compound involves its interaction with the cyclohexane ring. The compound can exist in two conformations: axial and equatorial . In the axial conformation, the methyl group experiences steric crowding with the two axial hydrogens located on the same side of the cyclohexane ring, leading to 1,3-diaxial interactions . This interaction is less favorable, making the equatorial conformation more stable .

Biochemical Pathways

The interaction of this compound with the cyclohexane ring can affect various biochemical pathways. The 1,3-diaxial interactions in the axial conformation can lead to strain, altering the stability of the cyclohexane ring and subsequently influencing the pathways in which it is involved . .

Result of Action

The primary result of the action of this compound is the alteration of the stability of the cyclohexane ring. The equatorial conformation of the compound is more stable due to the absence of 1,3-diaxial interactions . This can influence the behavior of the cyclohexane ring in various biochemical processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the stability of the axial and equatorial conformations Additionally, the presence of other molecules can influence the compound’s interactions with the cyclohexane ring

Preparation Methods

1-Ethyl-4-methylcyclohexane can be synthesized through several methods:

Chemical Reactions Analysis

1-Ethyl-4-methylcyclohexane undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

    Common Reagents and Conditions: Typical reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

1-Ethyl-4-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and as an intermediate in organic synthesis.

    Biology: It can be used in studies involving lipid membranes due to its hydrophobic nature.

    Medicine: Its derivatives may be explored for pharmaceutical applications.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

1-Ethyl-4-methylcyclohexane can be compared with other substituted cyclohexanes:

Properties

IUPAC Name

1-ethyl-4-methylcyclohexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18/c1-3-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISMTMRBPPERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
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DSSTOX Substance ID

DTXSID00190733, DTXSID001025635, DTXSID201015854
Record name 1-Ethyl-4-methylcyclohexane
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Record name cis-1-Ethyl-4-methylcyclohexane
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Record name trans-1-ethyl-4-methyl-Cyclohexane
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Molecular Weight

126.24 g/mol
Source PubChem
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name Cyclohexane, 1-ethyl-4-methyl-, cis-
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Record name Cyclohexane, 1-ethyl-4-methyl-, trans-
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CAS No.

3728-56-1, 4926-78-7, 6236-88-0
Record name 1-Ethyl-4-methylcyclohexane
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Record name Cyclohexane, 1-ethyl-4-methyl-
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Record name Cyclohexane, 1-ethyl-4-methyl-, cis-
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Record name Cyclohexane, 1-ethyl-4-methyl-, trans-
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Record name 1-Ethyl-4-methylcyclohexane
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Record name cis-1-Ethyl-4-methylcyclohexane
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Record name trans-1-ethyl-4-methyl-Cyclohexane
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Record name 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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